2,3-Butanedione-13C2

Übersicht

Beschreibung

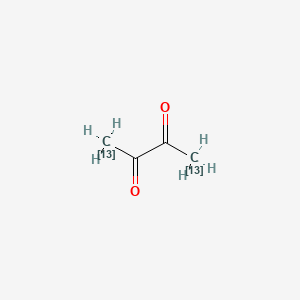

2,3-Butanedione-13C2: is a labeled compound where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13It has a molecular formula of C2H6O2 and a molecular weight of 88.07 g/mol . This compound is primarily used in scientific research for isotopic labeling studies and various analytical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Butanedione-13C2 can be synthesized through the isotopic labeling of 2,3-butanedione. One common method involves the reaction of labeled acetic acid with acetyl chloride in the presence of a catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of labeled precursors and advanced synthesis techniques to achieve high isotopic purity. The process may include multiple steps of purification and verification to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Butanedione-13C2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetic acid and carbon dioxide.

Reduction: It can be reduced to form 2,3-butanediol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Acetic acid and carbon dioxide.

Reduction: 2,3-butanediol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The unique properties of 2,3-Butanedione-13C2 make it valuable across several domains:

1. Chemistry

- Isotopic Labeling : It is widely used as a tracer in isotopic labeling studies to track chemical reactions and metabolic pathways. This application is crucial for understanding complex biochemical processes.

2. Biology

- Metabolic Studies : The compound is employed to study metabolic pathways, particularly in the context of energy production and cellular respiration. It helps elucidate the role of specific enzymes in these pathways.

3. Medicine

- Disease Investigation : Research has explored its potential roles in diseases such as Alzheimer’s and respiratory conditions (e.g., popcorn lung). Its ability to interact with biological molecules makes it a candidate for studying disease mechanisms.

4. Industry

- Flavoring Industry : In the food industry, it is used to study the formation and degradation of flavor compounds, contributing to the development of food products with desired sensory characteristics.

Biochemical Properties

The compound interacts with various enzymes and proteins:

- Enzyme Interaction : It influences enzymes like pyruvate dehydrogenase, which is critical for converting pyruvate to acetyl-CoA.

- Formation of Adducts : It can form covalent adducts with amino acids (e.g., lysine and arginine), potentially altering protein structure and function.

- Oxidative Stress : In certain cell types (e.g., hepatocytes), it induces oxidative stress and apoptosis, impacting cellular homeostasis.

Case Studies

Several studies have highlighted the applications and effects of this compound:

-

Cellular Metabolism Study :

- A study demonstrated that low concentrations increased ATP production in cultured cells while higher concentrations led to cell death due to oxidative stress.

-

Animal Model Research :

- Research using animal models revealed that chronic exposure resulted in liver damage characterized by increased apoptosis rates and altered enzyme activity related to metabolic disorders.

Wirkmechanismus

The mechanism of action of 2,3-Butanedione-13C2 involves its interaction with various molecular targets:

Molecular Targets: It interacts with enzymes and proteins, modifying their activity and function.

Pathways Involved: It can inhibit myosin ATPase activity, affecting muscle contraction and cellular motility

Vergleich Mit ähnlichen Verbindungen

2,3-Butanedione (Diacetyl): Similar in structure but without the isotopic labeling.

2,3-Pentanedione: Another diketone with similar chemical properties.

2,3-Butanedione Monoxime: A derivative used as a myosin inhibitor

Uniqueness: 2,3-Butanedione-13C2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it particularly valuable in studies requiring high sensitivity and specificity .

Biologische Aktivität

2,3-Butanedione-13C2, also known as 2,3-diketobutane, is a stable isotopic label used in various biochemical studies. This compound is characterized by its unique molecular structure, where the carbon atoms at positions 2 and 3 are replaced with carbon-13 isotopes. It has a molecular formula of C4H6O2 and a molecular weight of 88.07 g/mol. Understanding its biological activity is crucial for its applications in metabolic studies, pharmacology, and toxicology.

The primary biological target of this compound is the actin-myosin complex in muscle cells. The compound inhibits the ATPase activity of myosin, which is essential for muscle contraction and cellular motility. This inhibition disrupts the actin-myosin interaction, leading to significant alterations in cellular transport activities and morphology, such as increased dome formation in exposed cells.

This compound plays a vital role in several biochemical pathways:

- Interaction with Enzymes : It interacts with enzymes like pyruvate dehydrogenase , influencing the conversion of pyruvate to acetyl-CoA, a critical step in energy metabolism.

- Formation of Adducts : The compound can form covalent adducts with amino acids such as lysine and arginine, potentially altering protein structure and function.

- Oxidative Stress : In certain cell types, particularly hepatocytes, it induces oxidative stress and apoptosis, affecting cellular homeostasis and viability.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by environmental factors such as temperature and pH. Its stability can vary under different conditions, leading to potential degradation into smaller molecules with distinct biological activities. Long-term exposure may result in persistent changes in gene expression and metabolic pathways.

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses : Enhance cellular metabolism and energy production.

- High Doses : Induce toxic effects including oxidative stress and mitochondrial dysfunction.

Case Studies

Several studies have explored the biological effects of this compound:

- Cellular Metabolism Study : A study demonstrated that low concentrations of this compound increased ATP production in cultured cells while higher concentrations led to significant cell death due to oxidative stress.

- Animal Model Research : In animal models, varying doses revealed that chronic exposure to high levels resulted in liver damage characterized by increased apoptosis rates and altered enzyme activity related to metabolic disorders.

Comparison with Similar Compounds

A comparison table highlights the differences between this compound and similar compounds:

Research Applications

The unique properties of this compound make it valuable in several research domains:

- Metabolic Studies : Used as a tracer in isotopic labeling studies to track metabolic pathways.

- Pharmacological Research : Investigated for its potential roles in diseases such as Alzheimer’s and respiratory conditions.

- Flavor Industry : Employed to study the formation and degradation of flavor compounds .

Eigenschaften

IUPAC Name |

(1,4-13C2)butane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJXEFYPDANLFS-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)C(=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173018-75-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173018-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1173018-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.